Simvastatin-d6 Hydroxy Acid Sodium Salt is a deuterated form of Simvastatin, a widely used medication known for its cholesterol-lowering properties. This compound is classified as a statin, which functions primarily as a competitive inhibitor of the enzyme HMG-CoA reductase, crucial in the biosynthesis of cholesterol. The sodium salt form enhances its solubility and stability, making it suitable for various scientific applications.
The compound is derived from Simvastatin, which is itself obtained through fermentation processes involving the fungus Aspergillus terreus. The deuterated version, Simvastatin-d6 Hydroxy Acid Sodium Salt, is synthesized to facilitate studies involving metabolic pathways and pharmacokinetics due to the unique properties conferred by the presence of deuterium.
Simvastatin-d6 Hydroxy Acid Sodium Salt falls under several classifications:
The synthesis of Simvastatin-d6 Hydroxy Acid Sodium Salt involves several steps:
Simvastatin-d6 Hydroxy Acid Sodium Salt has a molecular formula of and a molecular weight of approximately 464.6 g/mol.
Simvastatin-d6 Hydroxy Acid Sodium Salt participates in various chemical reactions typical of carboxylic acids and their derivatives:
The stability of this compound allows it to be used in various synthetic pathways without significant degradation under standard laboratory conditions.
Simvastatin-d6 Hydroxy Acid Sodium Salt functions primarily through inhibition of HMG-CoA reductase:
Studies have shown that statins can lower cholesterol levels by up to 50% when administered appropriately, highlighting their effectiveness in managing hyperlipidemia .
Simvastatin-d6 Hydroxy Acid Sodium Salt has several scientific uses:
This compound exemplifies how modifications at the molecular level can enhance our understanding of drug action and metabolism while providing practical applications in research and industry.
Simvastatin-d6 hydroxy acid sodium salt possesses the precise molecular formula C25H33D6NaO6 and a molecular weight of 464.60 g/mol [2] [6]. The compound features site-specific deuterium labeling where six hydrogen atoms (protium) are replaced by six stable deuterium isotopes (D or 2H) at the 2,2-dimethylbutyryl moiety [3] [7]. This targeted substitution occurs exclusively at the two methyl groups (-CH3) attached to the C2 carbon of the dimethylbutyrate side chain, transforming them into -C(2H3)2 groups while maintaining the structural integrity of the core simvastatin hydroxy acid pharmacophore [1] [6]. The isotopic enrichment is exceptionally high, with suppliers specifying a minimum isotopic purity of ≥98% 2H and a chemical purity of ≥98% [7]. This precise deuteration pattern creates a mass shift of +6 Da compared to the non-deuterated form, critical for its application as a mass spectrometric internal standard [3].
Table 1: Structural Characteristics of Simvastatin-d6 Hydroxy Acid Sodium Salt
Characteristic | Specification | Significance |
---|---|---|
Molecular Formula | C25H33D6NaO6 | Defines elemental composition and deuterium incorporation |
Molecular Weight | 464.60 g/mol | 6 Da higher than non-deuterated form |
Deuterium Positions | 2,2-(hexadeutero)dimethylbutyryl moiety | Two -C(2H3) groups replacing -CH3 |
Isotopic Purity | ≥98% 2H enrichment | Ensures minimal isotopic interference in MS applications |
Chemical Purity | ≥98% | Guarantees reliability in analytical workflows |
The deuterium labeling pattern confers exceptional metabolic stability at the ester hydrolysis site while preserving the compound's biochemical activity. This selective deuteration ensures that the pharmacological target engagement remains identical to the non-deuterated molecule, as the deuterium atoms are positioned away from the active pharmacophore (the dihydroxyheptanoate side chain) [3] [6]. The synthetic route involves deuterated starting materials to ensure the isotopic label is incorporated at the specified positions without scrambling, as verified by mass spectrometry and NMR characterization provided in the Certificate of Analysis accompanying research-grade material [1] [7].
The biological activity of simvastatin-d6 hydroxy acid sodium salt is critically dependent on its intricate stereochemical architecture, defined by the stereodescriptors (3R,5R) for the heptanoic acid side chain and (1S,2S,6R,8S,8aR) for the hexahydronaphthalene ring system [3] [6]. This configuration corresponds to the pharmacologically active form that functions as a potent competitive inhibitor of HMG-CoA reductase [3]. The absolute stereochemistry at these eight chiral centers dictates the molecule's three-dimensional conformation, ensuring optimal binding to the enzyme's active site through specific hydrogen bonding and hydrophobic interactions [6]. The sodium salt form exists as the (3R,5R)-3,5-dihydroxyheptanoate with stereochemical integrity maintained at all centers during the synthesis and deuteration process [3] [6].
Table 2: Stereochemical Centers in Simvastatin-d6 Hydroxy Acid Sodium Salt
Chiral Center Location | Configuration | Structural Role |
---|---|---|
C1 (Ring) | S | Defines decalin ring conformation and side chain orientation |
C2 (Ring) | S | Influences ring fusion geometry and lactone positioning (in precursor) |
C3 (Side chain) | R | Essential for HMG-CoA reductase binding via hydrogen bonding |
C5 (Side chain) | R | Coordinates with coenzyme A binding pocket |
C6 (Ring) | R | Positions the dimethylbutyrate moiety for optimal membrane interaction |
C8 (Ring) | S | Determines spatial orientation of the deuterated ester group |
C8a (Ring) | R | Stabilizes boat conformation of decalin ring system |
The stereochemical designation is explicitly described in the IUPAC name: Sodium (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-[(2,2-(hexadeutero)dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate [3] [4]. This precise stereochemistry is identical to the endogenous active metabolite of simvastatin, ensuring equivalent enzymatic inhibition kinetics despite the deuterium substitution at the metabolically protected dimethylbutyrate group [3] [6]. The sodium counterion enhances aqueous solubility critical for in vitro assay applications while preserving the stereochemical integrity of the molecule during dissolution and handling [1] [6]. Vendors provide comprehensive stereochemical characterization data in regulatory-compliant documentation, confirming configuration through chiral HPLC, optical rotation, and NMR analyses [3] [7].
Simvastatin-d6 hydroxy acid sodium salt exhibits near-identical physicochemical properties to its non-deuterated counterpart (unlabelled CAS 101314-97-0) except for mass-dependent characteristics exploited in analytical applications [4] [9]. The molecular weight difference of +6 Da (464.60 g/mol vs 458.58 g/mol) creates distinct mass spectrometric signatures while maintaining equivalent chromatographic behavior under standard reversed-phase conditions [3] [7]. This allows co-elution of deuterated and non-deuterated forms with essentially identical retention times, enabling precise quantification through mass shift detection in selected reaction monitoring (SRM) transitions [3]. The deuterium substitution at the 2,2-dimethylbutyrate ester does not alter the pKa of the carboxylic acid group (≈4.2) or the ionization efficiency in electrospray mass spectrometry [7] [9].
Table 3: Comparative Properties of Deuterated vs Non-Deuterated Simvastatin Hydroxy Acid Sodium Salt
Property | Simvastatin-d6 Hydroxy Acid Sodium Salt | Non-Deuterated Simvastatin Hydroxy Acid Sodium Salt | Analytical Impact |
---|---|---|---|
Molecular Formula | C25H33D6NaO6 | C25H39NaO6 | Definitive mass separation in MS detection |
Molecular Weight | 464.60 g/mol | 458.58 g/mol | Δm/z = 6 enables baseline SRM resolution |
Retention Time (RP-HPLC) | 8.42 min | 8.40 min | Co-elution permits identical extraction efficiency |
LogP (Octanol-Water) | ≈2.85 | ≈2.85 | Identical membrane partitioning behavior |
HMG-CoA Reductase IC50 | 0.5 nM | 0.5 nM | Equivalent biochemical potency |
Primary MS/MS Transition | m/z 441.3 → m/z 319.2 | m/z 435.3 → m/z 319.2 | Mass shift enables multiplexed quantification |
The deuterated analog serves as an ideal internal standard for LC-MS/MS quantification of simvastatin hydroxy acid in biological matrices, compensating for extraction efficiency variations, matrix effects, and instrument fluctuations [3] [7]. Despite the isotopic substitution, both compounds demonstrate equivalent biochemical potency as competitive inhibitors of HMG-CoA reductase, with reported IC50 values of approximately 0.5 nM [3]. The deuterium kinetic isotope effect is negligible due to the positioning away from metabolic soft spots and reaction centers, as the deuterated methyl groups are not involved in rate-limiting enzymatic reactions or chemical transformations [6] [7]. This ensures parallel stability profiles in biological matrices, with the deuterated form maintaining identical chemical degradation pathways except for marginally enhanced stability of the deuterated dimethylbutyrate ester against non-enzymatic hydrolysis (t1/2 increase of ≈15%) [9].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9